(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol
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Overview
Description
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a chiral compound with a unique structure that includes an oxane ring and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (1R)-1-phenylethylamine and an appropriate oxane precursor.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where (1R)-1-phenylethylamine reacts with the oxane precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxane derivatives with oxidized functional groups.
Reduction: Formation of reduced oxane derivatives.
Substitution: Formation of substituted oxane derivatives with various functional groups.
Scientific Research Applications
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-{[(1S)-1-phenylethyl]amino}oxan-4-ol
- (3S,4S)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol
- (3S,4S)-3-{[(1S)-1-phenylethyl]amino}oxan-4-ol
Uniqueness
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is unique due to its specific stereochemistry, which can lead to different biological activities and chemical reactivity compared to its stereoisomers. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3R,4R)-3-[[(1R)-1-phenylethyl]amino]oxan-4-ol |
InChI |
InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3/t10-,12-,13-/m1/s1 |
InChI Key |
FNYKKNODQVBHHI-RAIGVLPGSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2COCC[C@H]2O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCCC2O |
Origin of Product |
United States |
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